(1S,3S)-3-Fluorocyclopentan-1-amine physical properties
(1S,3S)-3-Fluorocyclopentan-1-amine physical properties
An In-depth Technical Guide to the Physical Properties of (1S,3S)-3-Fluorocyclopentan-1-amine
Abstract
(1S,3S)-3-Fluorocyclopentan-1-amine is a critical building block in modern medicinal chemistry, where the strategic incorporation of fluorine is a key strategy for modulating the physicochemical and metabolic properties of drug candidates. This guide provides a comprehensive analysis of the core physical properties of this compound. In the absence of extensive published experimental data for this specific molecule, we present a framework grounded in established physical organic chemistry principles and provide detailed, field-proven protocols for the experimental determination of its key characteristics. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior for its effective application in synthesis and development pipelines.
Compound Profile and Structural Elucidation
The identity of a chemical entity is the foundation of all subsequent analysis. (1S,3S)-3-Fluorocyclopentan-1-amine is most commonly supplied and handled as its hydrochloride salt to improve stability and handling.
Caption: Chemical Structure of (1S,3S)-3-Fluorocyclopentan-1-amine Hydrochloride.
The table below summarizes the fundamental identifiers for the hydrochloride salt of the compound.
| Property | Value | Source(s) |
| CAS Number | 2803369-87-9 | [1][2] |
| Molecular Formula | C₅H₁₁ClFN | [2] |
| Molecular Weight | 139.60 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Canonical SMILES | C1CF.Cl | [4] |
| InChI Key | MVFFVXDWLQQNEH-JBUOLDKXSA-N | [3] |
| Purity (Typical) | >97% | [1][3] |
| Storage | Inert atmosphere, 2-8°C | [2] |
The Influence of Fluorine on Amine Basicity and Physicochemical Properties
The introduction of fluorine into organic molecules imparts profound changes to their physical properties. In the context of (1S,3S)-3-Fluorocyclopentan-1-amine, the fluorine atom is positioned two carbons away (a β-position) from the amine. This has critical, predictable consequences:
-
Reduced Basicity (pKa): The strongly electron-withdrawing nature of the fluorine atom decreases the electron density on the nitrogen atom through an inductive effect. This reduces the nitrogen's ability to accept a proton, thereby lowering its basicity (pKa) compared to the non-fluorinated parent compound, cyclopentylamine.[5][6] This modulation of pKa is a cornerstone of drug design, as it influences the ionization state of the molecule at physiological pH, affecting solubility, cell permeability, and target binding.[7]
-
Increased Lipophilicity: Fluorine substitution typically increases the lipophilicity (LogP) of a molecule, which can enhance its ability to cross biological membranes.[8]
-
Metabolic Stability: Fluorination at positions susceptible to metabolic oxidation by cytochrome P450 enzymes can block these pathways, increasing the metabolic stability and in vivo half-life of a drug candidate.[5][7]
Experimental Determination of Key Physical Properties
A rigorous characterization of physical properties is essential for quality control, formulation development, and regulatory submission. The following sections detail the authoritative protocols for determining these values.
Melting Point Analysis
The melting point is a definitive physical property used to assess the purity and identity of a solid crystalline compound.[9] Pure compounds exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[9][10] As the hydrochloride salt of (1S,3S)-3-Fluorocyclopentan-1-amine is a solid, this is a primary characterization technique.
Protocol: Capillary Melting Point Determination
This protocol is based on the standard pharmacopeial capillary method.[10]
-
Sample Preparation: Place a small amount of the dry compound on a clean, hard surface. Invert a capillary tube (sealed at one end) and press the open end into the powder to collect a small plug of the material.[11]
-
Sample Loading: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom. The final packed sample height should be 1-2 mm for even heating.[12]
-
Apparatus Setup: Attach the capillary tube to a calibrated thermometer or place it in the designated slot of a digital melting point apparatus (e.g., a Mel-Temp).[11]
-
Heating:
-
For an unknown compound, perform a rapid preliminary heating (10-15°C/minute) to find an approximate melting range.
-
For the formal determination, use a fresh sample and heat rapidly to about 15-20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[12]
-
-
Data Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last solid crystal melts completely.
-
The melting point is reported as the range T1-T2.
-
Caption: Workflow for Capillary Melting Point Determination.
Acidity Constant (pKa) Determination
The pKa is a measure of the acidity of the protonated amine. It dictates the ratio of ionized to non-ionized forms of the molecule at a given pH, which is critical for predicting its behavior in biological systems.
Protocol: Potentiometric Titration
Potentiometric titration is the gold standard for accurately measuring pKa values.[13][14]
-
Solution Preparation: Accurately weigh a sample of (1S,3S)-3-Fluorocyclopentan-1-amine hydrochloride and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
Apparatus Setup:
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Blanket the solution with a slow stream of nitrogen to prevent the absorption of atmospheric CO₂.[14]
-
Immerse a calibrated pH electrode and a magnetic stir bar into the solution.
-
-
Titration:
-
Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or auto-titrator.
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized). This can be determined from the inflection point of the first derivative of the titration curve.
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Solubility Profile
Solubility is a key parameter for drug delivery and formulation. Because amines can exist in salt or free base form, their solubility is highly pH-dependent.[15][16]
Protocol: Qualitative and Semi-Quantitative Solubility Assessment
This procedure provides a practical assessment of solubility in pharmaceutically relevant media.
-
Solvent Preparation: Prepare three solvents: deionized water, 0.1 M HCl, and a pH 7.4 phosphate-buffered saline (PBS).
-
Procedure:
-
To three separate, labeled vials, add approximately 1-2 mg of the compound.
-
Add 100 µL of the first solvent (water) to the first vial.
-
Agitate vigorously (e.g., on a vortex mixer) for 1-2 minutes.
-
Visually inspect for dissolution. If dissolved, the compound is soluble at >10-20 mg/mL.
-
If not fully dissolved, add solvent in 100 µL increments, agitating after each addition, until dissolution occurs or a total volume of 1 mL is reached.
-
Repeat the process for the other two solvents (0.1 M HCl and pH 7.4 PBS).
-
-
Expected Outcome:
-
(1S,3S)-3-Fluorocyclopentan-1-amine hydrochloride: As a salt, it is expected to be readily soluble in water and pH 7.4 buffer. Its solubility in 0.1 M HCl should also be high due to the common ion effect not significantly limiting it at these concentrations.
-
(1S,3S)-3-Fluorocyclopentan-1-amine (Free Base): The free base would be expected to have lower aqueous solubility but would be highly soluble in 0.1 M HCl due to the formation of the highly soluble hydrochloride salt in situ.[16][17]
-
Spectroscopic Characterization Profile
Spectroscopic analysis provides an unequivocal confirmation of the molecular structure.
| Technique | Nucleus/Region | Expected Observations | Rationale |
| FT-IR | 3300-3500 cm⁻¹ | Two sharp, medium-intensity bands. | Corresponds to the asymmetric and symmetric N-H stretching vibrations of a primary amine (R-NH₂).[18][19] |
| 1580-1650 cm⁻¹ | A sharp band. | Corresponds to the N-H scissoring (bending) vibration.[20] | |
| ¹H NMR | Variable (1-3 ppm) | A broad signal, integrating to 2H, which disappears upon D₂O exchange. | The N-H protons of the amine group. Their chemical shift is variable and the signal is often broad.[18] |
| ~3.0-3.5 ppm | A multiplet, integrating to 1H. | The proton on the carbon bearing the nitrogen (C1-H), deshielded by the adjacent electronegative nitrogen. | |
| ~4.5-5.0 ppm | A multiplet, integrating to 1H. | The proton on the carbon bearing the fluorine (C3-H), deshielded by the highly electronegative fluorine. Will show a large coupling to fluorine. | |
| ¹³C NMR | ~50-60 ppm | A signal for the carbon attached to nitrogen (C1). | Deshielded by the attached nitrogen atom.[18] |
| ~85-95 ppm | A signal for the carbon attached to fluorine (C3), split into a doublet by the fluorine. | The C-F bond causes significant deshielding. The ¹JCF coupling constant is typically large (170-250 Hz).[21] | |
| ¹⁹F NMR | Variable | A single multiplet. | Provides direct observation of the fluorine atom's chemical environment. Its chemical shift is highly sensitive to stereochemistry.[22][23] |
Conclusion
While specific experimental values for the physical properties of (1S,3S)-3-Fluorocyclopentan-1-amine are not widely published, a comprehensive profile can be constructed based on established principles of physical organic chemistry. The presence of the β-fluoro substituent is predicted to lower the amine's pKa and increase its lipophilicity relative to its non-fluorinated analog. This guide provides a set of robust, validated experimental protocols for the precise determination of its melting point, pKa, solubility, and spectroscopic identity. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for the successful application of this valuable building block in research and drug development.
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